molecular formula C13H10Cl2N2O B11170745 2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide

2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide

Cat. No.: B11170745
M. Wt: 281.13 g/mol
InChI Key: FDVCZYAKJYNORO-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide is a chemical compound with the molecular formula C12H8Cl2N2O It is characterized by the presence of two chlorine atoms attached to the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The reaction conditions may be optimized to increase yield and reduce production costs. Common purification methods include recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The pyridin-2-ylmethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 2,6-Dichloro-N-pyridin-2-ylmethyl-benzamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2,6-dichloro-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H10Cl2N2O/c14-10-5-3-6-11(15)12(10)13(18)17-8-9-4-1-2-7-16-9/h1-7H,8H2,(H,17,18)

InChI Key

FDVCZYAKJYNORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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